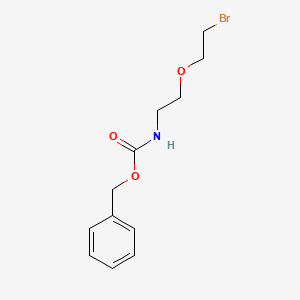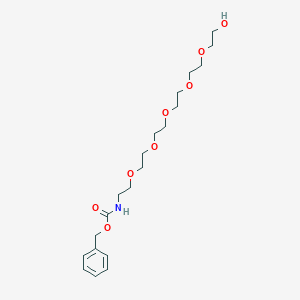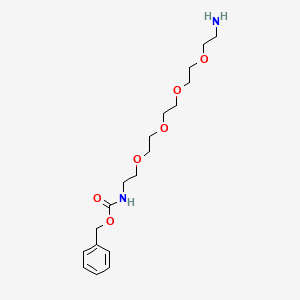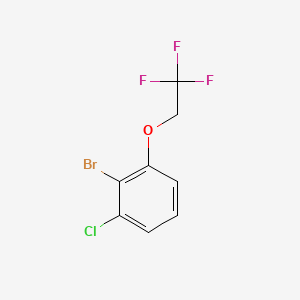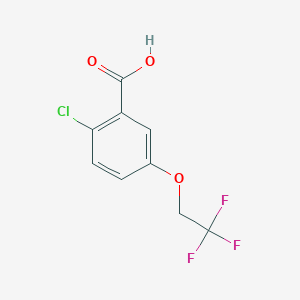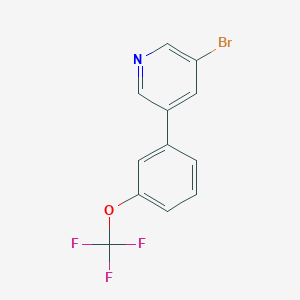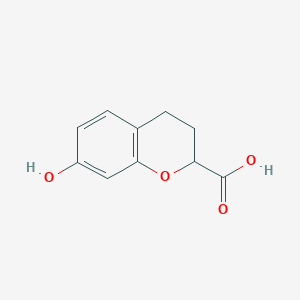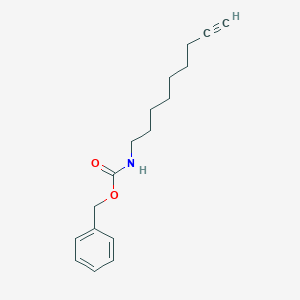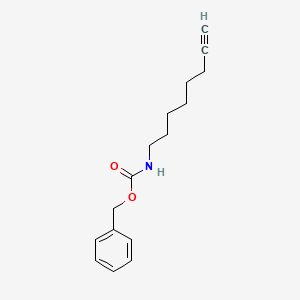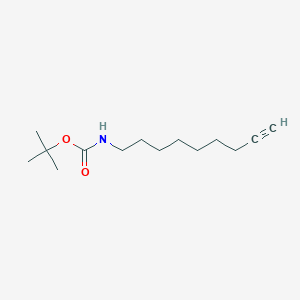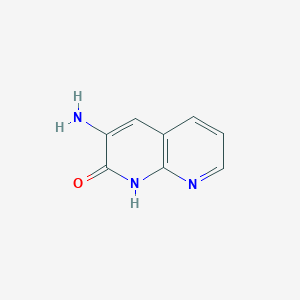![molecular formula C10H18N2O3 B8116617 Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate](/img/structure/B8116617.png)
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate
概要
説明
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cyanoethoxyethyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanoethoxy)ethyl chloride in the presence of a base such as diisopropylethylamine (DiPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions. The product is then purified through extraction, washing, and concentration processes .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of bioactive molecules and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug development and as a prodrug for controlled release of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
作用機序
The mechanism of action of tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a carbamoylating agent, modifying the activity of enzymes and proteins by forming covalent bonds with nucleophilic residues. This modification can alter the function of the target molecules, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Tert-butyl [2-(2-aminoethoxy)ethyl]carbamate: Similar structure but with an amino group instead of a cyano group.
Tert-butyl [2-(2-hydroxyethoxy)ethyl]carbamate: Contains a hydroxy group instead of a cyano group.
Tert-butyl [2-(2-methoxyethoxy)ethyl]carbamate: Features a methoxy group in place of the cyano group.
Uniqueness
Tert-butyl [2-(2-cyanoethoxy)ethyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions and provides a handle for further functionalization in synthetic applications.
特性
IUPAC Name |
tert-butyl N-[2-(2-cyanoethoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4,6-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTWQAXDOTWFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
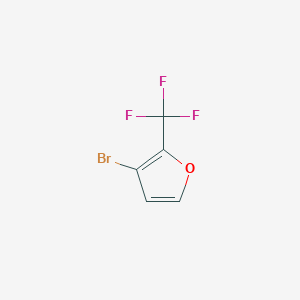
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol](/img/structure/B8116540.png)
